Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate is a pyrrole derivative with notable biological properties. It has garnered attention in the field of medicinal chemistry due to its potential applications as an antimicrobial agent and in other therapeutic areas. The compound's molecular formula is C₁₁H₁₇NO₂, and it has a molecular weight of approximately 195.26 g/mol. The compound is classified as an ester due to the presence of a methyl ester functional group attached to a chiral center, which is indicated by the (2S) configuration.
Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate can be sourced from various chemical suppliers, including Matrix Scientific and others that provide high-purity compounds for research purposes . The compound falls under the category of organic compounds, specifically esters and heterocycles, owing to its structural features that include a pyrrole ring.
The synthesis of methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate can be achieved through several methods. One common approach involves the reaction of a suitable pyrrole derivative with an appropriate alkylating agent to introduce the butanoate moiety.
A typical synthesis pathway may involve:
Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate features a chiral center at the second carbon of the butanoate chain, which influences its stereochemistry and biological activity. The presence of the pyrrole ring contributes to its reactivity and interaction with biological targets.
The structural data for this compound includes:
Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate can participate in various chemical reactions typical for esters and heterocycles:
These reactions are often facilitated under specific conditions such as temperature control and solvent choice to maximize yield and selectivity.
The mechanism of action for methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate involves its interaction with biological macromolecules, particularly proteins and enzymes. Studies suggest that this compound may act as a receptor antagonist or modulator in various biological pathways.
Research indicates that derivatives of this compound have shown potential in inhibiting certain cellular processes related to antimicrobial activity. Techniques such as molecular docking studies are employed to elucidate these interactions further .
Relevant data indicates that these properties contribute significantly to its usability in various chemical applications .
Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate has several scientific uses:
Pyrrole derivatives represent a cornerstone of heterocyclic chemistry in pharmaceutical development, characterized by their versatile bioactivity and structural adaptability. The 1H-pyrrole ring system—a five-membered aromatic heterocycle with nitrogen—serves as a privileged scaffold in medicinal chemistry due to its electron-rich nature, enabling diverse interactions with biological targets. Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate exemplifies this class, integrating a chiral ester moiety with the planar aromatic pyrrole system. Its molecular architecture (C₁₁H₁₇NO₂, MW 195.26 g/mol) features a stereogenic center at the C2 position, critical for enantioselective interactions with proteins and enzymes [1] [7]. This compound’s stability profile—requiring storage at 2–8°C under sealed conditions—reflects the delicate balance between reactivity and persistence needed for synthetic intermediates [1].
Chiral pyrrole-containing esters like methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate serve as multifunctional building blocks in drug synthesis. The tert-butyl group adjacent to the ester enhances steric bulk, influencing conformational stability, while the (S)-configuration enables precise spatial orientation in target binding. Key applications include:
Table 1: Structural Features Enabling Bioactivity
Structural Element | Role in Drug Design | Example Application |
---|---|---|
(S)-Chiral center at C2 | Enantioselective target recognition | Kinase inhibitor intermediates |
1H-Pyrrol-1-yl moiety | Hydrogen-bond acceptance & π-stacking | Protein binding domain engagement |
Methyl ester | Prodrug activation or hydrolytic coupling | Carboxylic acid prodrugs |
3,3-Dimethylbutanoate backbone | Steric hindrance for metabolic stability | Prolonged half-life in lead compounds |
The evolution of 1H-pyrrol-1-yl butanoate derivatives parallels advances in asymmetric synthesis and fragment-based drug design. Early analogues (e.g., racemic methyl 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate, CAS 338963-13-6) were explored as intermediates for anticonvulsants and neuroprotective agents in the 1990s but faced limitations in enantiopurity [1] [2]. The introduction of stereospecific variants like the (S)-enantiomer emerged in the 2000s alongside chiral chromatography and enzymatic resolution techniques. Key developments include:
Table 2: Commercial Availability Enabling Research
Supplier | Purity | Form | Pricing (USD) | Stereochemistry | |
---|---|---|---|---|---|
BLD Pharm | Not specified | Cold-chain solid | Unavailable (OOS) | Racemic | [1] |
Santa Cruz Biotechnology | >95% | Solid | $592 (500 mg) | Racemic | [2] |
Key Organics | 95% | Low-melting solid | Inquire-based | (S)-enantiomer | [7] |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5